2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a bromophenyl group, a sulfonyl group, and a methoxyphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide typically involves the following steps:
Formation of the sulfonyl chloride intermediate: This is achieved by reacting 4-bromobenzenesulfonyl chloride with a suitable base such as triethylamine in an organic solvent like dichloromethane.
Coupling with the amine: The sulfonyl chloride intermediate is then reacted with 4-methoxyaniline in the presence of a base such as pyridine to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation-reduction reactions, potentially altering the oxidation state of the sulfur atom.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products will vary depending on the nucleophile used, resulting in derivatives with different functional groups replacing the bromine atom.
Oxidation and Reduction Reactions: Products include various oxidation states of the sulfonyl group, such as sulfoxides or sulfones.
Hydrolysis: The major products are the corresponding carboxylic acid and amine.
Scientific Research Applications
2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins or nucleic acids.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, while the bromophenyl and methoxyphenyl groups can enhance binding affinity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide
- N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide
- N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide
Uniqueness
2-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide is unique due to the presence of the bromophenyl group, which can participate in a variety of substitution reactions, providing a versatile platform for further functionalization. Additionally, the combination of the sulfonyl and methoxyphenyl groups can enhance its binding affinity and specificity in biological applications.
Properties
IUPAC Name |
2-(4-bromophenyl)sulfonyl-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO4S/c1-21-13-6-4-12(5-7-13)17-15(18)10-22(19,20)14-8-2-11(16)3-9-14/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGUFNABMKQUMAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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